N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide
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Overview
Description
N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . This compound features a cyclopentanecarboxamide backbone with a 3-aminocyclobutylmethyl substituent, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 3-aminocyclobutylmethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-[(3-aminocyclobutyl)methyl]cyclohexanecarboxamide
- N-[(3-aminocyclobutyl)methyl]cycloheptanecarboxamide
- N-[(3-aminocyclobutyl)methyl]cyclooctanecarboxamide
Uniqueness
N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide is unique due to its specific cyclopentanecarboxamide structure, which imparts distinct chemical and biological properties compared to its analogs. The presence of the 3-aminocyclobutylmethyl group further differentiates it from other similar compounds, making it a valuable subject for research .
Properties
Molecular Formula |
C11H20N2O |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C11H20N2O/c12-10-5-8(6-10)7-13-11(14)9-3-1-2-4-9/h8-10H,1-7,12H2,(H,13,14) |
InChI Key |
SYGPUSNPDIXPMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2CC(C2)N |
Origin of Product |
United States |
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